

(1S)-1-(piperidin-4-yl)ethan-1-ol chemical structure and stereochemistry

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Compound of Interest

Compound Name: (1S)-1-(piperidin-4-yl)ethan-1-ol

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An In-depth Technical Guide to (1S)-1-(piperidin-4-yl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-1-(piperidin-4-yl)ethan-1-ol is a chiral piperidine derivative that holds significance as a versatile building block in medicinal chemistry. Its specific stereochemistry and the presence of both a secondary amine and a secondary alcohol functional group make it a valuable synthon for the development of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known properties of (1S)-1-(piperidin-4-yl)ethan-1-ol, along with a detailed hypothetical protocol for its asymmetric synthesis and characterization.

Chemical Structure and Stereochemistry

(1S)-1-(piperidin-4-yl)ethan-1-ol is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a (1S)-1-hydroxyethyl group. The molecule possesses a single chiral center at the carbon atom of the ethanol moiety, giving rise to two enantiomers. This guide focuses specifically on the (S)-enantiomer.

Chemical Structure:



- 2D Structure:
- 3D Structure:

Stereochemistry and Cahn-Ingold-Prelog (CIP) Priority Assignment:

The absolute configuration of the chiral center is designated as 'S' according to the Cahn-Ingold-Prelog (CIP) priority rules. The assignment is as follows:

- Identify the chiral center: The carbon atom bonded to the hydroxyl group, the methyl group, the hydrogen atom, and the piperidin-4-yl group.
- Assign priorities to the substituents:
 - Priority 1: The hydroxyl group (-OH) has the highest priority due to the higher atomic number of oxygen (O=8) compared to carbon (C=6) and hydrogen (H=1).
 - Priority 2: The piperidin-4-yl group has the next highest priority. The carbon of this group is attached to two other carbons and a nitrogen within the ring.
 - Priority 3: The methyl group (-CH3) has the third priority.
 - Priority 4: The hydrogen atom (-H) has the lowest priority.
- Orient the molecule: The molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer.
- Determine the direction of priority: Tracing the path from priority 1 to 2 to 3 reveals a counterclockwise direction, which designates the stereocenter as (S).

Physicochemical Properties

Quantitative data for the free base of **(1S)-1-(piperidin-4-yl)ethan-1-ol** is not readily available in the public domain. The data presented below is for the hydrochloride salt of the (S)-enantiomer and related piperidine compounds, which can serve as an estimation.



Property	Value (for (S)-1-(piperidin- 4-yl)ethan-1-ol hydrochloride)	Reference
CAS Number	2059911-70-3	[1]
Molecular Formula	C7H16CINO	[1]
Molecular Weight	165.66 g/mol	[1]
SMILES	OINVALID-LINK C1CCNCC1.[H]CI	[1]

Property	Predicted/Estimated Value (for related compounds)	Reference
Boiling Point	~244.6 °C at 760 mmHg (for 4-piperidin-1-yl-butan-1-ol)	
Density	~0.949 g/cm³ (for 4-piperidin-1-yl-butan-1-ol)	_
рКа	Estimated to be in the range of 9-11 for the piperidine nitrogen.	
Solubility	The hydrochloride salt is expected to be soluble in polar solvents like water, methanol, and ethanol.	[2]

Spectroscopic Data (Hypothetical)

While specific experimental spectra for **(1S)-1-(piperidin-4-yl)ethan-1-ol** are not widely published, the following represents expected spectral data based on its structure and data from analogous compounds.

¹H NMR (400 MHz, CDCl₃, δ):



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.70	q, J = 6.4 Hz	1H	-CH(OH)-
~3.05	m	2H	Piperidine H-2e, H-6e
~2.60	m	2H	Piperidine H-2a, H-6a
~2.00-1.80	br s	2H	-NH, -OH
~1.75	m	2H	Piperidine H-3e, H-5e
~1.50	m	1H	Piperidine H-4
~1.30	m	2H	Piperidine H-3a, H-5a
~1.20	d, J = 6.4 Hz	3H	-CH₃

¹³C NMR (100 MHz, CDCl₃, δ):

Chemical Shift (ppm)	Assignment
~70.0	-C(OH)-
~46.0	Piperidine C-2, C-6
~44.0	Piperidine C-4
~29.0	Piperidine C-3, C-5
~22.0	-CH₃

Mass Spectrometry (ESI+):

• $m/z = 130.1226 [M+H]^+$ (Calculated for $C_7H_{16}NO^+$)

Asymmetric Synthesis (Hypothetical Experimental Protocol)



The asymmetric synthesis of **(1S)-1-(piperidin-4-yl)ethan-1-ol** can be achieved through various stereoselective methods. A common approach involves the asymmetric reduction of a suitable ketone precursor, such as 1-(piperidin-4-yl)ethan-1-one, using a chiral catalyst.

Logical Workflow for Asymmetric Synthesis:



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Caption: Workflow for the asymmetric synthesis of (1S)-1-(piperidin-4-yl)ethan-1-ol.

Detailed Protocol:

- N-Protection of 1-(piperidin-4-yl)ethan-1-one:
 - To a solution of 1-(piperidin-4-yl)ethan-1-one (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq).
 - Allow the reaction to warm to room temperature and stir for 12 hours.
 - Monitor the reaction by thin-layer chromatography (TLC).
 - Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-1-(piperidin-4-yl)ethan-1-one.
- Asymmetric Reduction:
 - In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve (R)-2-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF).



- Cool the solution to -20 °C and slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq).
- Stir the mixture for 15 minutes.
- Add a solution of N-Boc-1-(piperidin-4-yl)ethan-1-one (1.0 eq) in anhydrous THF dropwise over 30 minutes.
- Stir the reaction at -20 °C for 4 hours.
- Quench the reaction by the slow addition of methanol.
- Allow the mixture to warm to room temperature and stir for 1 hour.
- Remove the solvent under reduced pressure.
- Extract the residue with ethyl acetate and wash with water and brine.
- Dry the organic layer and concentrate to obtain the crude (S)-N-Boc-1-(piperidin-4-yl)ethan-1-ol.

Deprotection:

- Dissolve the crude (S)-N-Boc-1-(piperidin-4-yl)ethan-1-ol in a solution of hydrochloric acid in dioxane (4 M) or trifluoroacetic acid (TFA) in DCM.
- Stir the mixture at room temperature for 2 hours.
- Monitor the deprotection by TLC.
- Concentrate the reaction mixture under reduced pressure.
- Triturate the residue with diethyl ether to precipitate the hydrochloride salt of (1S)-1-(piperidin-4-yl)ethan-1-ol.
- The free base can be obtained by neutralization with a suitable base and subsequent extraction.

Purification:



 The final product can be purified by column chromatography on silica gel or by recrystallization to afford the desired (1S)-1-(piperidin-4-yl)ethan-1-ol with high enantiomeric purity.

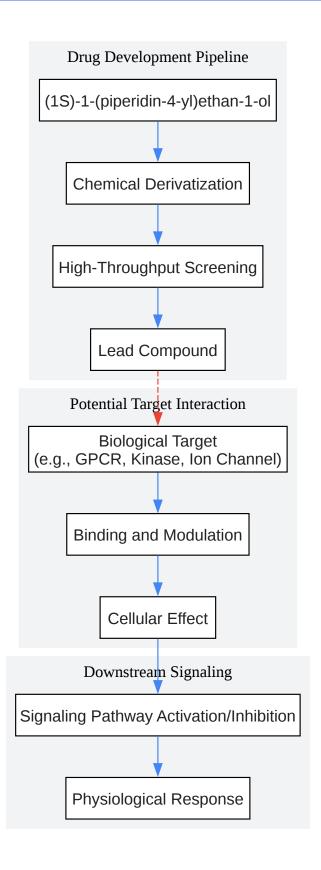
Biological Activity and Applications in Drug Development

While specific biological data for **(1S)-1-(piperidin-4-yl)ethan-1-ol** is limited in publicly accessible literature, the piperidine scaffold is a well-established pharmacophore in numerous approved drugs and clinical candidates. Piperidine derivatives are known to exhibit a wide range of biological activities, including but not limited to, CNS disorders, cardiovascular diseases, and oncology.

The structural motifs present in **(1S)-1-(piperidin-4-yl)ethan-1-ol** suggest its potential as a key intermediate in the synthesis of more complex molecules targeting various biological pathways. The secondary amine provides a point for further functionalization, while the chiral secondary alcohol can be involved in crucial hydrogen bonding interactions with biological targets.

Potential Signaling Pathway Involvement (Hypothetical):





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Caption: Hypothetical role of (1S)-1-(piperidin-4-yl)ethan-1-ol in a drug discovery context.



Conclusion

(1S)-1-(piperidin-4-yl)ethan-1-ol is a chiral building block with significant potential for the synthesis of novel and stereochemically defined pharmaceutical agents. This guide has provided a detailed overview of its chemical structure, stereochemistry, and a plausible synthetic route. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. The provided hypothetical protocols and data serve as a valuable resource for researchers and scientists engaged in the field of drug discovery and development.

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